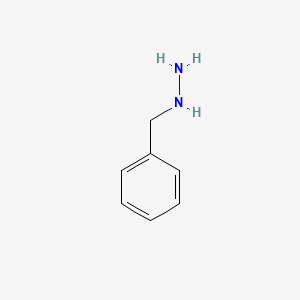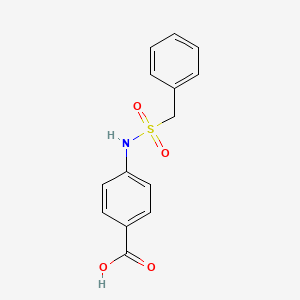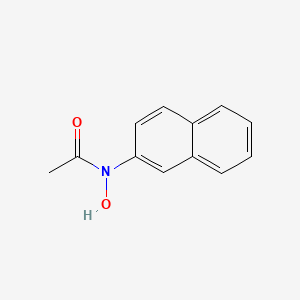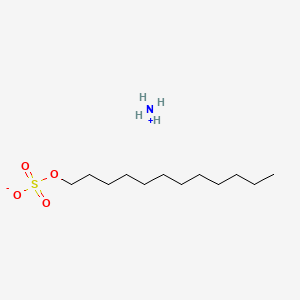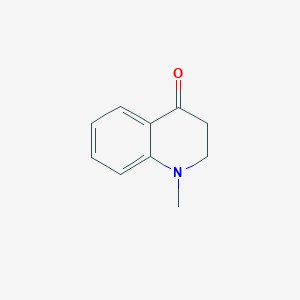
1-Methyl-1,2,3,4-tetrahydroquinolin-4-one
Overview
Description
1-Methyl-1,2,3,4-tetrahydroquinolin-4-one (MTHQ) is a novel synthetic compound with a wide range of potential applications in the medical, industrial, and research fields. MTHQ is a member of the quinolin-4-one family of compounds, and it is a relatively new discovery in the scientific community. It has been studied for its potential uses in biochemistry, pharmacology, and other fields.
Scientific Research Applications
Neurological Research
1-Methyl-1,2,3,4-tetrahydroquinolin-4-one and its derivatives have been a focus in neurological research. Studies have identified these compounds in human brains, both parkinsonian and normal, highlighting their potential role as endogenous neurotoxins, potentially inducing Parkinson's disease (Niwa, Takeda, Kaneda, Hashizume, & Nagatsu, 1987). Research also suggests that 1-methyl-tetrahydroisoquinoline derivatives may have neuroprotective effects and could be beneficial in treating depression and Parkinson's disease (Możdżeń, Babińska, Wójcikowski, & Antkiewicz‐Michaluk, 2019).
Therapeutic Applications
The therapeutic potential of tetrahydroquinoline derivatives extends beyond neurological conditions. These compounds have been explored for their anticancer properties, with specific focus on fused THIQs studied as anticancer antibiotics. Notably, the US FDA approval of trabectedin for the treatment of soft tissue sarcomas marks a significant milestone in anticancer drug discovery involving tetrahydroquinoline derivatives (Singh & Shah, 2017).
Synthetic Chemistry and Pharmaceutical Applications
1,2,3,4-Tetrahydroquinolines are key structural elements in many natural products and have broad commercial application. Optically pure tetrahydroquinolines are required in pharmaceutical and agrochemical synthesis, evidencing their significance in diverse industrial applications (Wang, Li, Wu, Pettman, & Xiao, 2009). The versatility of these compounds is further demonstrated by their use in the synthesis of cardiovascular drugs and dyes (Guobao, 2012).
Chemical Analysis and Organic Synthesis
1-Methyl-1,2,3,4-tetrahydroquinoline has been proposed as an effective solvent in certain organic analytical methods, specifically in the Zerewitinoff determination of active hydrogen in highly insoluble organic compounds (Perold & Snyman, 1958). This highlights its utility in specialized chemical analysis procedures.
Biochemical Analysis
Biochemical Properties
1-Methyl-1,2,3,4-tetrahydroquinolin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of monoamine oxidase (MAO) enzymes, which are involved in the catabolism of neurotransmitters such as dopamine and serotonin . This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect neurons from oxidative stress by scavenging free radicals and inhibiting the production of reactive oxygen species . This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to dopamine receptors, inhibiting the formation of 3,4-dihydroxyphenylacetic acid and shifting dopamine catabolism towards catechol-O-methyltransferase (COMT)-dependent O-methylation . Additionally, it inhibits both MAO-A and MAO-B enzyme activities, leading to increased levels of neurotransmitters in the brain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable, but its effects can change with prolonged exposure. For instance, long-term studies have shown that it can maintain its neuroprotective properties over extended periods, although its efficacy may decrease due to potential degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits neuroprotective and antidepressant-like effects, while higher doses can lead to toxicity and adverse effects . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO and COMT, influencing the metabolism of neurotransmitters . This interaction can affect metabolic flux and alter metabolite levels, which may have significant implications for its therapeutic use.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals may direct it to specific compartments, enhancing its efficacy.
Properties
IUPAC Name |
1-methyl-2,3-dihydroquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRCTAQFFQYTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001282592 | |
| Record name | 2,3-Dihydro-1-methyl-4(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-15-8 | |
| Record name | 2,3-Dihydro-1-methyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1-methyl-4(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one in organic synthesis?
A: this compound serves as a valuable starting material for synthesizing complex molecules, particularly naturally occurring alkaloids. Its structure allows for various chemical transformations, making it a versatile building block. The research highlights its utility in a simple and efficient synthesis of cryptosanguinolentines [], demonstrating its potential in natural product synthesis and medicinal chemistry.
Q2: What is the reaction mechanism involved when this compound is used to synthesize cryptosanguinolentines?
A: The synthesis of cryptosanguinolentines using this compound proceeds through a condensation reaction with aryl hydrazines. This reaction likely occurs through a nucleophilic addition-elimination mechanism. The aryl hydrazine acts as a nucleophile, attacking the carbonyl group of this compound. This is followed by dehydration, leading to the formation of the cryptosanguinolentine scaffold [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


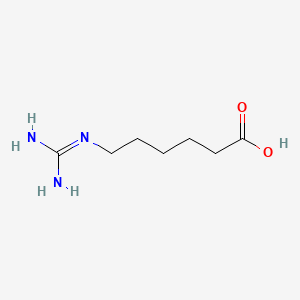
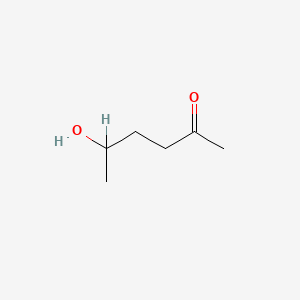
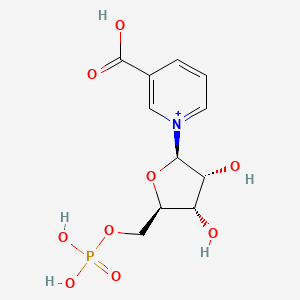
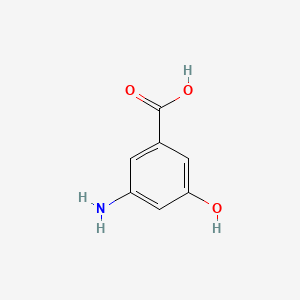



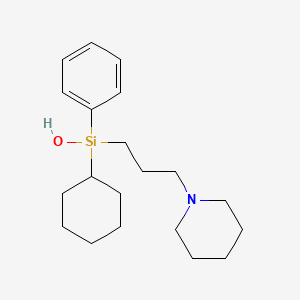
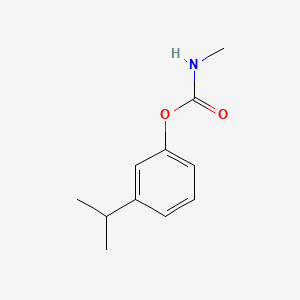
![4-Cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B1204618.png)
